Home > Products > Screening Compounds P48069 > [(2-oxo-1-pyrrolidinyl)methyl](1-piperidinylmethyl)phosphinic acid
[(2-oxo-1-pyrrolidinyl)methyl](1-piperidinylmethyl)phosphinic acid -

[(2-oxo-1-pyrrolidinyl)methyl](1-piperidinylmethyl)phosphinic acid

Catalog Number: EVT-5756531
CAS Number:
Molecular Formula: C11H21N2O3P
Molecular Weight: 260.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds mentioned in the provided literature that share structural similarities or belong to the same chemical classes as phosphinic acid.

2-Methyl-5-(5-oxo-1-benzyl-2-pyrrolidinyl)-1,3,4-oxadiazole

  • Compound Description: This compound is synthesized by dehydrating N-acetyl-1-benzylpyroglutamic acid hydrazide with a methanesulfonic acid/phosphoric anhydride mixture. []

2,5-dihydro-4-[(4-methylphenyl)amino]-2-oxo-N-phenyl-3-furancarboxamide

  • Compound Description: This compound is derived from a 4,5-dihydro-4-oxo-2-(phenylamino)-3-furancarboxylic acid via a 3(2H)-furanone2(5H)-furanone rearrangement. [] Both the amide and amine nitrogen atoms in this compound are involved in the conjugated pi system and participate in intramolecular hydrogen bonding. []
  • Relevance: This compound, although structurally distinct from phosphinic acid, highlights the concept of ring rearrangements and their impact on chemical properties. While not directly analogous, the rearrangement leading to this compound exemplifies how structural modifications can significantly alter a molecule's characteristics, a concept relevant to understanding potential derivatives or synthetic pathways related to the main compound.

1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol

  • Compound Description: This compound, termed 5Y, exhibits multipotent chaperone activity and displays inhibitory effects on the proliferation of prions, cancer cells, and influenza virus. [] 5Y was discovered during the optimization of another carbazole derivative, GJP14, for anti-prion activity. [] It demonstrated the strongest anti-prion activity among a series of newly synthesized derivatives. []
  • Relevance: Although this compound does not share a direct structural resemblance to phosphinic acid, its mention highlights the concept of multipotency. While the main compound's biological activity is unknown, the existence of compounds like 5Y underscores the potential for molecules to interact with various biological targets, suggesting that phosphinic acid could potentially exhibit a range of biological activities beyond any specific class or pathway.
  • Compound Description: This optically active compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. []

(2S)-8-Fluoro-1,2-dihydro-2-methyl-9-(3-methyl-1-piperazinyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid

  • Compound Description: This compound displays well-balanced in vitro antibacterial activity, good intravenous efficacy, and high aqueous solubility. []
  • Relevance: Although structurally distinct from phosphinic acid, this compound's mention highlights the significance of physicochemical properties like aqueous solubility in drug development. Exploring the solubility and other relevant properties of the main compound would be crucial to understanding its potential as a therapeutic agent.

Sodium carboxymethyl cellulose (CMHC)

  • Compound Description: A polymeric binder used in the production of activated carbon, specifically formed activated carbon (AC). [] It has been found to be effective at an 8% concentration, enabling proper granulation and carbonization processes. []
  • Relevance: While not directly structurally related, its inclusion in this list highlights a potential application for phosphinic acid. If this compound demonstrates suitable binding properties, it could be explored as a potential binder in activated carbon production, similar to CMHC.

Poly[1-(2-oxo-1-pyrrolidinyl)ethylene] (POPE)

  • Compound Description: A polymeric binder, similar to CMHC, investigated for its potential use in the manufacture of formed activated carbon. []
  • Relevance: The mention of POPE reinforces the potential application of phosphinic acid as a binder in activated carbon production. Both POPE and the main compound contain a pyrrolidinone ring system, [] suggesting that phosphinic acid might possess structural features suitable for binding interactions relevant to activated carbon formation.

S-Trimethylacetamidomethyl-L-cysteine (Cys(Tacm))

  • Compound Description: A cysteine derivative synthesized by reacting N-hydroxymethyltrimethylacetamide with L-cysteine in trifluoroacetic acid. [] It serves as a protecting group for the thiol function of cysteine. [] Cys(Tacm) is stable in HF but can be cleaved using mercury(II) acetate in trifluoroacetic acid or iodine in aqueous acetic acid. [] Notably, Cys(Tacm) shows less susceptibility to sulfoxide formation compared to other similar protecting groups. []
  • Relevance: While Cys(Tacm) does not directly resemble the structure of phosphinic acid, its inclusion highlights the importance of protecting groups in synthetic chemistry. If phosphinic acid contains functional groups that require protection during synthesis, understanding the properties and applications of protecting groups like Cys(Tacm) becomes relevant.

N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA; MH-1)

  • Compound Description: A pyrrolidinone derivative investigated for its cognition-enhancing properties. [] DMPPA is extensively metabolized in humans, primarily through hydroxylation of the pyrrolidine ring and the phenyl ring. []

(1S,3R,5(2S),5S)-5-[[5-Oxo-1-(phenylmethyl)-2-pyrrolidinyl]methyl]-5-[(1H-imidazol-5-yl)methyl]cyclohexaneacetamide (26)

  • Compound Description: A peptide mimetic of thyrotropin-releasing hormone (TRH) designed with a cyclohexane framework to mimic the bioactive conformation of the peptide. [] This compound exhibits potent cognition-enhancing properties and demonstrates oral activity. [] Binding studies suggest that 26 might interact with a novel binding site compared to TRH. []
  • Relevance: This compound shares the 2-pyrrolidinone ring system with phosphinic acid. [] The presence of this common motif suggests the potential for exploring similar structural modifications and their impact on biological activity in the context of the main compound.
  • Compound Description: An ester derivative of pyrrolidineacetic acid isolated from lychee seeds (Litchi chinensis Sonn). [] The biological activities of this compound are not discussed in the provided abstract.
  • Compound Description: This compound, known as doripenem (S-4661), is a carbapenem antibiotic that demonstrates inhibitory activity against the hydrolysis of valproic acid glucuronide (VPA-G) in monkey and rat liver homogenate. []
  • Relevance: Although structurally different from phosphinic acid, doripenem's mention in the context of drug-drug interactions is crucial. It underscores the importance of investigating potential interactions between phosphinic acid and other drugs if it were to be considered for therapeutic applications.

trans-(±)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide methanesulfonate hydrate (U50,488H)

  • Compound Description: A κ-opioid receptor agonist that activates Na+/H+ exchangers (NHEs) and induces intracellular alkalinization in rat cardiac myocytes. [] This compound has been widely used in research to investigate the pharmacology of κ-opioid receptors and their role in various physiological processes.
  • Relevance: While structurally distinct from phosphinic acid, U50,488H highlights a potential area of pharmacological investigation for the main compound. Given the presence of a piperidinyl group in phosphinic acid, [] investigating its potential interaction with opioid receptors, particularly those targeted by U50,488H, could be of interest.
  • Compound Description: A carbapenem antibiotic synthesized through a practical method for large-scale production. [] The synthesis features a novel application of 1,1,3,3-tetramethylguanidine as a base and utilizes hydrogenolysis with a palladium on carbon catalyst. []
  • Relevance: Although structurally different from phosphinic acid, the discussion of ertapenem's synthesis provides valuable insights into optimizing synthetic routes for complex molecules. This information could be useful if large-scale production of the main compound is desired in the future.

N-(N,N-dimethyl-L-valyl)-N-[(1S,2R)-2-methoxy-4-[(2S)-2[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[(2-phenylethyl)]amino]propyl]-1-pyrrolidinyl]-1[(S)-1-methylpropyl]-4-oxobutyl]-N-methyl-L-valinamide (TZT-1027)

  • Compound Description: A cytotoxic dolastatin 10 derivative that acts as an anticancer agent by inhibiting microtubule assembly through binding to tubulins. [] TZT-1027 has shown promising activity against various cancer cell lines and xenografts in preclinical studies. []
  • Relevance: While not directly structurally similar, TZT-1027's mechanism of action as a microtubule inhibitor highlights a potential avenue for investigating the biological activity of phosphinic acid. Assessing the main compound's effects on microtubule dynamics could reveal if it possesses any cytotoxic or anti-cancer properties.

Properties

Product Name

[(2-oxo-1-pyrrolidinyl)methyl](1-piperidinylmethyl)phosphinic acid

IUPAC Name

(2-oxopyrrolidin-1-yl)methyl-(piperidin-1-ylmethyl)phosphinic acid

Molecular Formula

C11H21N2O3P

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C11H21N2O3P/c14-11-5-4-8-13(11)10-17(15,16)9-12-6-2-1-3-7-12/h1-10H2,(H,15,16)

InChI Key

SONCPSIGJWQVAW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CP(=O)(CN2CCCC2=O)O

Canonical SMILES

C1CCN(CC1)CP(=O)(CN2CCCC2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.